molecular formula C6H8O2 B2940252 3-Methyl-3,4-pentadienoic acid CAS No. 93590-96-6

3-Methyl-3,4-pentadienoic acid

Cat. No.: B2940252
CAS No.: 93590-96-6
M. Wt: 112.128
InChI Key: ZZVNGHVCLCWWAD-UHFFFAOYSA-N
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Description

3-Methyl-3,4-pentadienoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3,4-pentadienoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by dehydration to form this compound. Another method includes the Knoevenagel condensation of acrolein with malonic acid in the presence of a weak base like pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to optimize the reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3,4-pentadienoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.

    Substitution: The compound can participate in substitution reactions, particularly at the diene system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-methylpentanoic acid or other reduced forms.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-Methyl-3,4-pentadienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3,4-pentadienoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. The conjugated diene system allows it to participate in electron transfer reactions, which can affect cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3,4-pentadienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVNGHVCLCWWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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